molecular formula C15H14N2O5 B6139143 3,5-dihydroxy-N'-(2-hydroxy-3-methoxybenzylidene)benzohydrazide

3,5-dihydroxy-N'-(2-hydroxy-3-methoxybenzylidene)benzohydrazide

Cat. No. B6139143
M. Wt: 302.28 g/mol
InChI Key: BAZWXBJQORWBAI-LZYBPNLTSA-N
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Description

3,5-dihydroxy-N'-(2-hydroxy-3-methoxybenzylidene)benzohydrazide, also known as DHMB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. DHMB is a hydrazone derivative that has been synthesized through different methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In

Scientific Research Applications

3,5-dihydroxy-N'-(2-hydroxy-3-methoxybenzylidene)benzohydrazide has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 3,5-dihydroxy-N'-(2-hydroxy-3-methoxybenzylidene)benzohydrazide has been shown to possess antioxidant, anti-inflammatory, and anticancer properties. It has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, as well as in the treatment of cancer. In agriculture, 3,5-dihydroxy-N'-(2-hydroxy-3-methoxybenzylidene)benzohydrazide has been studied for its potential use as a pesticide and as a growth regulator. In material science, 3,5-dihydroxy-N'-(2-hydroxy-3-methoxybenzylidene)benzohydrazide has been studied for its potential use in the synthesis of metal-organic frameworks and as a precursor for the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3,5-dihydroxy-N'-(2-hydroxy-3-methoxybenzylidene)benzohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 3,5-dihydroxy-N'-(2-hydroxy-3-methoxybenzylidene)benzohydrazide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. This inhibition can lead to an increase in acetylcholine levels, which can improve cognitive function. 3,5-dihydroxy-N'-(2-hydroxy-3-methoxybenzylidene)benzohydrazide has also been shown to inhibit the activation of NF-κB, a transcription factor that is involved in the regulation of inflammation and immune responses. This inhibition can lead to a decrease in inflammation and immune responses, which can be beneficial in the treatment of various diseases.
Biochemical and Physiological Effects:
3,5-dihydroxy-N'-(2-hydroxy-3-methoxybenzylidene)benzohydrazide has been shown to possess various biochemical and physiological effects. It has been shown to possess antioxidant properties, which can protect cells from oxidative damage. 3,5-dihydroxy-N'-(2-hydroxy-3-methoxybenzylidene)benzohydrazide has also been shown to possess anti-inflammatory properties, which can reduce inflammation in the body. In addition, 3,5-dihydroxy-N'-(2-hydroxy-3-methoxybenzylidene)benzohydrazide has been shown to possess anticancer properties, which can inhibit the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

3,5-dihydroxy-N'-(2-hydroxy-3-methoxybenzylidene)benzohydrazide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds with similar properties. However, 3,5-dihydroxy-N'-(2-hydroxy-3-methoxybenzylidene)benzohydrazide also has some limitations. It is not very soluble in water, which can make it difficult to use in aqueous solutions. It also has a relatively short half-life, which can limit its effectiveness in some experiments.

Future Directions

There are several future directions for research on 3,5-dihydroxy-N'-(2-hydroxy-3-methoxybenzylidene)benzohydrazide. One area of research is the development of new synthesis methods that can improve the yield and purity of 3,5-dihydroxy-N'-(2-hydroxy-3-methoxybenzylidene)benzohydrazide. Another area of research is the investigation of the mechanism of action of 3,5-dihydroxy-N'-(2-hydroxy-3-methoxybenzylidene)benzohydrazide, which can provide insights into its potential applications in medicine and other fields. Additionally, further studies are needed to determine the optimal dosage and administration of 3,5-dihydroxy-N'-(2-hydroxy-3-methoxybenzylidene)benzohydrazide for different applications. Finally, 3,5-dihydroxy-N'-(2-hydroxy-3-methoxybenzylidene)benzohydrazide can be further explored for its potential use in the synthesis of other compounds with novel properties.
In conclusion, 3,5-dihydroxy-N'-(2-hydroxy-3-methoxybenzylidene)benzohydrazide is a synthetic compound that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on 3,5-dihydroxy-N'-(2-hydroxy-3-methoxybenzylidene)benzohydrazide can lead to the development of new treatments for various diseases and the synthesis of new compounds with novel properties.

Synthesis Methods

The synthesis of 3,5-dihydroxy-N'-(2-hydroxy-3-methoxybenzylidene)benzohydrazide has been accomplished through various methods. One of the most common methods involves the reaction of 2-hydroxy-3-methoxybenzaldehyde with 3,5-dihydroxybenzoic acid hydrazide in the presence of glacial acetic acid and ethanol. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified through recrystallization. Other methods involve the use of different reagents and solvents, but the general approach remains the same.

properties

IUPAC Name

3,5-dihydroxy-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O5/c1-22-13-4-2-3-9(14(13)20)8-16-17-15(21)10-5-11(18)7-12(19)6-10/h2-8,18-20H,1H3,(H,17,21)/b16-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAZWXBJQORWBAI-LZYBPNLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)C=NNC(=O)C2=CC(=CC(=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1O)/C=N/NC(=O)C2=CC(=CC(=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dihydroxy-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide

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